molecular formula C12H11FN4O B5477876 N-(3-fluorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea

N-(3-fluorophenyl)-N'-(4-methyl-2-pyrimidinyl)urea

Cat. No.: B5477876
M. Wt: 246.24 g/mol
InChI Key: YBCKRRZAXRVOQM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and materials science. The presence of fluorine and pyrimidine rings in its structure suggests potential biological activity and stability.

Properties

IUPAC Name

1-(3-fluorophenyl)-3-(4-methylpyrimidin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O/c1-8-5-6-14-11(15-8)17-12(18)16-10-4-2-3-9(13)7-10/h2-7H,1H3,(H2,14,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBCKRRZAXRVOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea typically involves the reaction of 3-fluoroaniline with 4-methyl-2-pyrimidinyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis might involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyrimidine ring, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities, converting them into amines or other reduced forms.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or alcohols, while substitution could produce a wide range of fluorine-free derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of agrochemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity, while the pyrimidine ring can interact with active sites or binding pockets. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea: Similar structure with a chlorine atom instead of fluorine.

    N-(3-fluorophenyl)-N’-(4-ethyl-2-pyrimidinyl)urea: Similar structure with an ethyl group instead of a methyl group on the pyrimidine ring.

Uniqueness

N-(3-fluorophenyl)-N’-(4-methyl-2-pyrimidinyl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine can enhance metabolic stability, binding affinity, and overall efficacy in various applications.

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